Fmoc-d-pro-opfp

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

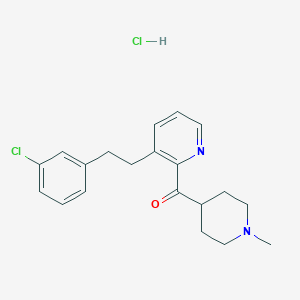

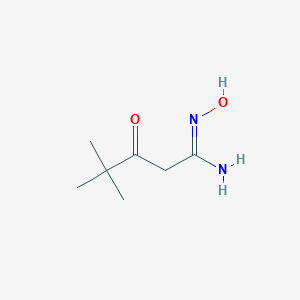

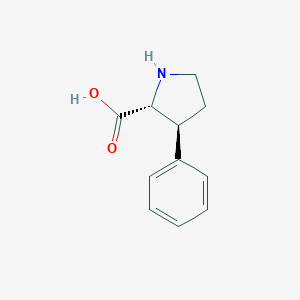

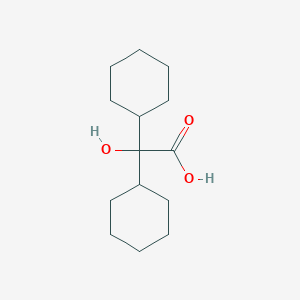

Fmoc-d-pro-opfp: (N-(9-Fluorenylmethoxycarbonyl)-D-proline pentafluorophenyl ester) is a derivative of D-proline, a non-essential amino acid. The compound is widely used in peptide synthesis due to its ability to protect amino groups during the synthesis process. The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group, making it suitable for solid-phase peptide synthesis.

Mechanism of Action

Target of Action

Fmoc-d-Pro-OPfp, also known as N-α-Fmoc-L-proline pentafluorophenyl ester, is primarily used in the field of peptide synthesis . Its main target is the amino acid proline, to which it binds during the synthesis process .

Mode of Action

This compound acts as a pre-formed pentafluorophenyl ester for the coupling of proline amino-acid residues by Fmoc Solid Phase Peptide Synthesis (SPPS) . This compound enables the monitoring of amide bond formation through bromophenol blue .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the peptide synthesis pathway. In this pathway, this compound is used to couple proline residues, facilitating the formation of peptide bonds . The downstream effects of this action include the successful synthesis of the desired peptide.

Pharmacokinetics

Its solubility in dmf (dimethylformamide) is an important factor for its use in peptide synthesis .

Result of Action

The result of this compound’s action is the successful coupling of proline residues during peptide synthesis

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature of the environment can affect the stability of the compound, with recommended storage temperatures being -15°C to -25°C . Additionally, the compound’s solubility can be influenced by the solvent used, with DMF being a commonly used solvent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-d-pro-opfp involves the reaction of D-proline with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The resulting Fmoc-D-proline is then reacted with pentafluorophenol (Pfp) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Fmoc-d-pro-opfp primarily undergoes substitution reactions where the Fmoc group is removed to expose the amino group of D-proline. This deprotection is typically achieved using a base such as piperidine .

Common Reagents and Conditions:

Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.

Major Products: The major product of the deprotection reaction is D-proline, which can then be used in further peptide synthesis reactions.

Scientific Research Applications

Chemistry: Fmoc-d-pro-opfp is extensively used in solid-phase peptide synthesis (SPPS) to protect the amino group of D-proline during the synthesis of peptides .

Biology and Medicine: In biological research, this compound is used to synthesize peptides that are studied for their biological activity. These peptides can be used as probes to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. The compound’s ability to protect amino groups during synthesis ensures the production of high-purity peptides, which are crucial for drug development .

Comparison with Similar Compounds

Fmoc-L-proline pentafluorophenyl ester: Similar to Fmoc-d-pro-opfp but derived from L-proline.

Fmoc-Gly-OH: Another Fmoc-protected amino acid used in peptide synthesis.

Uniqueness: this compound is unique due to its derivation from D-proline, which imparts different stereochemical properties compared to its L-proline counterpart. This stereochemistry can influence the biological activity and stability of the synthesized peptides .

Properties

IUPAC Name |

1-O-(9H-fluoren-9-ylmethyl) 2-O-(2,3,4,5,6-pentafluorophenyl) (2R)-pyrrolidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18F5NO4/c27-19-20(28)22(30)24(23(31)21(19)29)36-25(33)18-10-5-11-32(18)26(34)35-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2/t18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQBLOHXKGUNWRV-GOSISDBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18F5NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20544411 |

Source

|

| Record name | 1-[(9H-Fluoren-9-yl)methyl] 2-(pentafluorophenyl) (2R)-pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125281-38-1 |

Source

|

| Record name | 1-[(9H-Fluoren-9-yl)methyl] 2-(pentafluorophenyl) (2R)-pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium Iodide](/img/structure/B55576.png)

![Bicyclo[3.1.0]hexan-3-one, 4-methylene-1-(1-methylethyl)-(9CI)](/img/structure/B55580.png)